Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride

Description

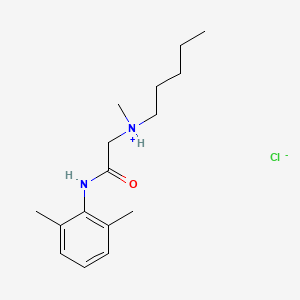

Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride is a structural analog of lidocaine, a well-characterized local anesthetic and antiarrhythmic agent. The compound shares the core acetamide backbone substituted at the nitrogen with a 2,6-dimethylphenyl group and at the alpha carbon with a methylpentylamino group (-NH-CH(CH2CH2CH2CH2CH3) or a related branched alkyl chain). The monohydrochloride salt enhances its stability and solubility in pharmaceutical formulations.

Properties

CAS No. |

35891-89-5 |

|---|---|

Molecular Formula |

C16H27ClN2O |

Molecular Weight |

298.8 g/mol |

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl]-methyl-pentylazanium;chloride |

InChI |

InChI=1S/C16H26N2O.ClH/c1-5-6-7-11-18(4)12-15(19)17-16-13(2)9-8-10-14(16)3;/h8-10H,5-7,11-12H2,1-4H3,(H,17,19);1H |

InChI Key |

VGCMDANERVGBAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[NH+](C)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. Common reagents used in the synthesis include acetic anhydride, dimethylphenylamine, and methylpentylamine. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters. Industrial production methods may also involve purification steps to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: In this reaction, the compound gains electrons, resulting in the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives are often explored for their pharmacological properties. The specific compound has shown promise as a potential therapeutic agent due to its structural features that may influence biological activity.

- Antinflammatory Properties : Similar compounds have been noted for their non-steroidal anti-inflammatory effects. Research indicates that derivatives of acetamide can inhibit inflammatory pathways, making them candidates for pain management and inflammatory disease treatment .

- Analgesic Activity : The compound may exhibit analgesic properties akin to other acetamide derivatives. Studies have highlighted the role of acetamides in modulating pain pathways, potentially offering new avenues for pain relief therapies .

Neuropharmacology

Neuropharmacological applications of acetamide derivatives are particularly intriguing given their potential effects on neurotransmitter systems.

- NMDA Receptor Modulation : Research into similar compounds suggests that they may interact with N-methyl-D-aspartate (NMDA) receptors, which are critical in synaptic plasticity and memory function. By modulating these receptors, the compound could have implications for treating neurodegenerative diseases .

- Neuroprotective Effects : The compound's ability to influence neuroprotective pathways is under investigation. Compounds that act on the kynurenine pathway, for instance, show promise in protecting against excitotoxicity linked to excessive glutamate signaling . This mechanism could be relevant for conditions such as Alzheimer's disease and Huntington's disease.

Synthetic Intermediate in Drug Development

The synthesis of acetamide derivatives often serves as a crucial step in developing more complex pharmaceutical agents.

- Synthetic Pathways : The preparation methods for N-(2,6-dimethylphenyl)-2-(methylpentylamino)-acetic acid derivatives often involve multi-step reactions that yield intermediates useful in synthesizing other therapeutic compounds. For instance, the use of piperazine derivatives in synthesis has been documented to enhance the production efficiency of related compounds .

- Industrial Applications : The scalability of synthesizing this compound makes it attractive for industrial applications where large quantities are required for further drug formulation processes. Its utility as an intermediate highlights its importance in the pharmaceutical manufacturing landscape .

Case Study 1: Neuroprotective Mechanisms

Research conducted on similar acetamides demonstrated their ability to protect neurons from excitotoxic damage through NMDA receptor antagonism. This study illustrated how these compounds could mitigate neuronal loss in models of neurodegenerative diseases.

Case Study 2: Anti-inflammatory Efficacy

In a clinical setting, a derivative of acetamide was tested for its anti-inflammatory properties in patients with chronic pain conditions. Results indicated significant reductions in pain scores compared to placebo, supporting its potential use as a therapeutic option.

Data Tables

Mechanism of Action

The mechanism of action of Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity: The methylpentyl group increases LogP compared to lidocaine’s diethylamino group, suggesting enhanced membrane permeability but reduced aqueous solubility. This could prolong its therapeutic effect in lipid-rich tissues .

Pharmacological and Metabolic Profiles

- Lidocaine: Rapidly metabolized by hepatic CYP3A4 to active (e.g., monoethylglycinexylidide) and inactive metabolites. Half-life: 1.5–2 hours .

- Target Compound: The methylpentyl group may slow metabolism due to steric hindrance of oxidative enzymes, leading to a longer half-life.

- Impurity Profiles: Structural analogs like Impurity D (ethylamino) and Impurity K (ethylmethylamino) exhibit reduced receptor affinity, highlighting the importance of the dialkylamino group in lidocaine’s efficacy .

Biological Activity

Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H27ClN2O

- Molecular Weight : 288.86 g/mol

- CAS Number : 35891-89-5

The compound features a dimethylphenyl group attached to an acetamide structure with a methylpentylamino side chain. This configuration is significant in determining its biological activity.

Pharmacological Effects

Acetamide derivatives have been studied for various pharmacological activities, including:

- Analgesic Properties : Similar compounds have demonstrated pain-relieving effects by interacting with opioid receptors in the central nervous system.

- Anti-inflammatory Effects : Some derivatives exhibit non-steroidal anti-inflammatory properties, potentially useful in treating inflammatory conditions .

The exact mechanisms of action for Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)- are still under investigation. However, it is hypothesized that:

- Opioid Receptor Modulation : The compound may bind to mu-opioid receptors, modulating pain perception and emotional responses.

- Inhibition of Pro-inflammatory Mediators : Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines .

In Vitro Studies

Recent studies have evaluated the antimicrobial and antioxidant activities of related acetamides. For instance:

- Antimicrobial Activity : Research indicated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using microdilution methods .

- Antioxidant Activity : The compound exhibited moderate antioxidant activity in various assays, suggesting potential protective effects against oxidative stress .

Case Studies

- Study on Antinociceptive Effects : A study demonstrated that a related compound significantly reduced pain in animal models. The study highlighted the role of the central nervous system in mediating these effects through receptor interactions.

- Evaluation of Toxicity : Toxicological assessments revealed a low toxicity profile for acetamides similar to N-(2,6-dimethylphenyl)-2-(methylpentylamino)-. Side effects were minimal at therapeutic doses, making it a candidate for further development in analgesic therapies .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.